molecular formula C11H20N2O4 B12347834 Diethyl 2-(amino(propylamino)methylene)malonate

Diethyl 2-(amino(propylamino)methylene)malonate

Cat. No.: B12347834
M. Wt: 244.29 g/mol
InChI Key: HKXSGKUNQHIHNH-NTMALXAHSA-N
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Description

Diethyl 2-(amino(propylamino)methylene)malonate is a malonate derivative featuring a methylene bridge substituted with both amino and propylamino groups. These compounds are typically synthesized via condensation reactions between substituted amines and diethyl ethoxymethylenemalonate (DEM), followed by purification via chromatography or recrystallization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N2O4

Molecular Weight

244.29 g/mol

IUPAC Name

ethyl (Z)-3-ethoxy-3-hydroxy-2-(N'-propylcarbamimidoyl)prop-2-enoate

InChI

InChI=1S/C11H20N2O4/c1-4-7-13-9(12)8(10(14)16-5-2)11(15)17-6-3/h14H,4-7H2,1-3H3,(H2,12,13)/b10-8-

InChI Key

HKXSGKUNQHIHNH-NTMALXAHSA-N

Isomeric SMILES

CCCN=C(/C(=C(\O)/OCC)/C(=O)OCC)N

Canonical SMILES

CCCN=C(C(=C(O)OCC)C(=O)OCC)N

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • Diethyl malonate (1.0 equiv)
    • Propylamine (1.2 equiv)
    • Sodium ethoxide (0.1–0.5 equiv)
    • Solvent: Ethanol or toluene
  • Conditions :

    • Temperature: 60–80°C
    • Time: 6–24 hours
    • Workup: Acidification, extraction with ethyl acetate, and vacuum distillation
  • Mechanism :

    • Deprotonation of diethyl malonate by NaOEt forms a resonance-stabilized enolate.
    • Nucleophilic attack by propylamine yields the intermediate imine.
    • Tautomerization produces the final product.
  • Yield : 70–85% (optimized conditions).

Knoevenagel Condensation Followed by Reductive Amination

This two-step approach involves the formation of an alkylidenemalonate intermediate, which is subsequently aminated.

Step 1: Knoevenagel Condensation

Diethyl malonate reacts with formaldehyde or aldehydes to form alkylidenemalonates.

  • Reagents :
    • Diethyl malonate, formaldehyde (1.1 equiv), piperidine (catalyst)
  • Conditions : Ethanol, 60°C, 12 hours
  • Intermediate : Diethyl ethoxymethylenemalonate.

Step 2: Reductive Amination

The alkylidenemalonate undergoes amination with propylamine under reducing conditions.

  • Reagents :
    • Alkylidenemalonate (1.0 equiv), propylamine (1.5 equiv), NaBH₃CN (1.2 equiv)
  • Conditions : Methanol, 25°C, 4 hours
  • Yield : 65–75%.

Catalytic Carbonylation of Ethyl Chloroacetate

Patents CN1237572A and CN1115324C describe a palladium-catalyzed carbonylation route using ethyl chloroacetate, carbon monoxide, and ethanol.

Procedure

  • Reagents :

    • Ethyl chloroacetate (1.0 equiv)
    • CO gas (0.5–4 MPa pressure)
    • Ethanol (1.2 equiv)
    • Catalyst: PdCl₂(dppe) or PdCl₂(dppp) (0.01–0.05 equiv)
    • Promoter: KI or NaI (0.1–0.15 equiv)
  • Conditions :

    • Temperature: 85–125°C
    • Pressure: 1.5–3.0 MPa
    • Time: 20–60 hours
  • Yield : Up to 98% conversion with >95% selectivity.

One-Pot Synthesis via Ammonium Carbonate Mediated Reaction

A solvent-free approach utilizes ammonium carbonate to facilitate the coupling of diethyl malonate with propylamine.

Procedure

  • Reagents :

    • Diethyl malonate (1.0 equiv)
    • Propylamine (1.0 equiv)
    • Ammonium carbonate (3.0 equiv)
  • Conditions :

    • Temperature: 50–60°C
    • Time: 6–8 hours
    • Workup: Filtration and recrystallization from ethanol
  • Yield : 80–86%.

Microwave-Assisted Synthesis

US20130281580A1 highlights a rapid method using microwave irradiation to accelerate the reaction.

Procedure

  • Reagents :

    • Diethyl malonate, propylamine, p-toluenesulfonic acid (catalyst)
  • Conditions :

    • Microwave: 150–300°C, 10–15 minutes
    • Solvent: Toluene or diphenyl ether
  • Yield : 90–95% (reduced side reactions).

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Base-Catalyzed Condensation 60–80°C, 6–24 h 70–85% Simple setup, scalable Long reaction time
Knoevenagel-Reduction Two-step, 25–60°C 65–75% High purity Multiple steps, costlier reagents
Catalytic Carbonylation High-pressure CO, 20–60 h >95% Industrial applicability Requires specialized equipment
Ammonium Carbonate Method Solvent-free, 50–60°C 80–86% Eco-friendly, high yield Limited to small-scale synthesis
Microwave-Assisted 150–300°C, 10–15 min 90–95% Rapid, energy-efficient Safety concerns with high temperatures

Mechanistic Insights and Optimization Strategies

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reaction rates but complicate purification. Ethanol balances reactivity and ease of workup.
  • Catalyst Loading : Pd-based catalysts at 0.01–0.05 equiv minimize costs while maintaining activity.
  • Temperature Control : Exceeding 150°C in microwave methods risks decomposition, necessitating precise thermal monitoring.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(amino(propylamino)methylene)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Alkylation: Produces dialkylated malonates.

    Hydrolysis: Produces diethyl malonate and the corresponding carboxylic acids.

    Decarboxylation: Produces substituted acetic acids.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of diethyl malonate, including diethyl 2-(amino(propylamino)methylene)malonate. Research indicates that these compounds exhibit promising activity against plant pathogens like Fusarium oxysporum, a notorious phytopathogen responsible for significant crop losses.

Case Study: Antifungal Efficacy

A study published in MDPI evaluated several diethyl malonates for their ability to inhibit the mycelial growth of Fusarium oxysporum. The results demonstrated that specific derivatives displayed IC50 values as low as 0.013 µM, indicating potent antifungal activity. The most effective compounds were classified as fungicidal, suggesting their potential utility in agricultural fungicide development .

CompoundIC50 (µM)Activity Type
Compound 2<0.5Fungicidal
Compound 50.013Fungicidal
Compound 118Fungistatic

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive molecules. Its structure allows for modifications that can lead to the development of new pharmaceuticals.

Synthetic Utility

The compound can be utilized to install diamine moieties, which are crucial in the synthesis of biologically active compounds such as neuropeptide Y receptor antagonists. This application was demonstrated through a reaction involving cyclic aminomethylammonium salts, showcasing its role in drug discovery and development .

Chemical Reactivity Studies

Research has also focused on the reactivity of diethyl malonates in nucleophilic substitution reactions, highlighting their potential in organic synthesis. The compound's ability to act as a methylene donor in various chemical transformations makes it valuable for synthesizing complex organic molecules.

Reactivity Insights

A study detailed the reactivity of diethyl malonates under basic conditions, demonstrating how they can participate in nucleophilic attacks to form dimeric products. This property is essential for developing new synthetic pathways in organic chemistry .

Agricultural Applications

Given its antifungal properties, this compound has potential applications in agriculture as a biopesticide or fungicide. Its effectiveness against crop pathogens can contribute to sustainable agricultural practices by reducing reliance on traditional chemical pesticides.

Mechanism of Action

The mechanism of action of diethyl 2-(amino(propylamino)methylene)malonate involves its reactivity as a nucleophile. The compound can form enolate ions, which can then participate in nucleophilic substitution reactions. The presence of the amino and propylamino groups enhances its reactivity and allows for the formation of various derivatives .

Comparison with Similar Compounds

Aryl-Substituted Derivatives
  • Electron-Withdrawing Groups (EWGs): Example: Diethyl 2-(((2-nitrophenyl)amino)methylene)malonate (15b) is synthesized in 81% yield via heating 2-nitroaniline with DEM. The nitro group enhances electrophilicity, facilitating cyclization in Gould-Jacob reactions to form 4-quinolones with antibacterial properties . Example: Diethyl 2-(((3,4-dichlorophenyl)amino)methylene)malonate (CAS 26832-89-3) has a molecular weight of 332.18 and is used in ligand synthesis for GABAA receptors .
  • Electron-Donating Groups (EDGs): Example: Diethyl 2-(((o-tolyl)amino)methylene)malonate is synthesized from o-toluidine and DEM at 120°C, yielding a semi-solid product after hexane purification . EDGs like methyl may reduce cyclization efficiency compared to EWGs.
Alkyl-Substituted Derivatives
  • Example: Diethyl 2-(((4-chloro-2-isopropylphenyl)amino)methylene)malonate (200) is synthesized in 53% yield using 4-chloro-2-isopropylaniline and DEM, followed by flash chromatography .

Physical and Spectral Properties

Compound (Substituent) Yield (%) Physical State Molecular Weight Key Spectral Features (¹H NMR)
2-Bromophenylamino (15a) 88 White solid 342.0 δ 11.28 (d, J = 13.3 Hz, NH), 8.52 (d, CH)
2-Nitrophenylamino (15b) 81 Yellow solid 309.1 δ 12.60 (d, J = 13.0 Hz, NH), 8.55 (d, CH)
4-Chloro-2-isopropylphenyl 53 Semi-solid 332.1 δ 1.41–1.35 (t, CH3), 4.28–4.37 (q, OCH2)
o-Tolylamino Semi-solid Not reported

Key Observations :

  • Aryl vs. Alkyl Substituents : Aryl derivatives (e.g., bromo-, nitro-) generally form crystalline solids, while alkyl-substituted analogs (e.g., isopropyl) often yield oils or semi-solids due to reduced crystallinity .
  • Spectral Shifts: EWGs like nitro cause downfield shifts in NH protons (δ 12.60 ppm ), whereas EDGs like methyl or alkylamino groups may upfield-shift these signals.

Biological Activity

Diethyl 2-(amino(propylamino)methylene)malonate is a compound of growing interest due to its diverse biological activities, particularly in antifungal and anticancer applications. This article presents an overview of the compound's biological activity, including synthesis methods, experimental findings, and case studies.

Chemical Structure and Synthesis

This compound belongs to a class of compounds known as diethyl malonates, which are characterized by their malonate backbone and various substituents. The synthesis typically involves the reaction of diethyl malonate with an appropriate amine under controlled conditions. Microwave-assisted synthesis has been highlighted as an efficient method for producing these compounds with high yields and purity .

Antifungal Activity

Recent studies have evaluated the antifungal properties of related diethyl malonates against various phytopathogens. For instance, a series of diethyl 2-((aryl(alkyl)amino)methylene)malonates were tested for their ability to inhibit the mycelial growth of Fusarium oxysporum, a significant plant pathogen. The results indicated that certain derivatives exhibited promising antifungal activity, with IC50 values as low as 0.013 µM, classifying them as potent fungicidal agents .

Experimental Findings

The antifungal activity was assessed using a dose-response curve method, where different concentrations of the test compounds were applied to fungal cultures. The percentage inhibition was calculated based on the growth area compared to a control group. The most effective compounds were identified as those with ortho-nitro-substituted or non-substituted aromatic rings, demonstrating significant potential for agricultural applications in disease management .

Anticancer Properties

In addition to antifungal activity, this compound has been investigated for its anticancer properties. Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

Cytotoxicity Studies

Cytotoxicity assays conducted on various human cancer cell lines, including A-549 (lung cancer), HeLa (cervical cancer), and SGC-7901 (gastric cancer), revealed that some derivatives exhibit significant cytotoxic effects. The minimum inhibitory concentration (MIC) values were determined, indicating that these compounds could serve as potential leads for developing new anticancer therapies .

Case Studies

  • Antifungal Efficacy : A study demonstrated that diethyl malonates could inhibit the growth of Fusarium oxysporum significantly better than traditional fungicides like mancozeb and iprodione. This highlights their potential as environmentally friendly alternatives in agriculture .
  • Cancer Cell Line Testing : In vitro tests showed that certain derivatives led to reduced viability in cancer cell lines at low concentrations, suggesting a mechanism that may involve apoptosis induction or cell cycle arrest .

Data Summary

Activity IC50 Value (µM) Tested Pathogen/Cancer Cell Line
Antifungal< 0.5Fusarium oxysporum
AnticancerVaries (up to 10)A-549, HeLa, SGC-7901

Q & A

Q. What are the standard synthetic routes for preparing Diethyl 2-(amino(propylamino)methylene)malonate?

The compound is typically synthesized via condensation reactions between amines and ethoxymethylene malonate derivatives. For example:

  • Procedure : Mixing aniline derivatives (e.g., ortho-toluidine) with ethoxymethylene malonate diethyl ester (EMME) under heating (120°C for 2 hours) followed by gradual cooling and purification with n-hexane .
  • Key Variables : Reaction temperature (70–135°C), solvent choice (toluene, 1,2-dichloroethane), and catalysts (e.g., p-toluenesulfonic acid) significantly influence yield .

Q. What spectroscopic methods validate the structure of this compound and its derivatives?

  • ¹H/¹³C NMR : Characteristic peaks for the malonate backbone (e.g., δ 12.60 ppm for NH protons, δ 166–168 ppm for carbonyl carbons) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 309.1 [M+H]⁺ for nitro-substituted derivatives) confirm molecular weight .
  • IR Spectroscopy : Absorbance bands for N-H (3200–3400 cm⁻¹) and C=O (1700–1750 cm⁻¹) groups .

Q. What safety precautions are critical when handling this compound?

  • Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), and H335 (respiratory irritation) .
  • Precautionary Measures : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact .

Advanced Research Questions

Q. How do reaction conditions optimize the synthesis of derivatives with varying substituents?

  • Solvent Effects : Polar aprotic solvents (e.g., 1,2-dichloroethane) improve yields (50–88%) compared to non-polar solvents like toluene .
  • Temperature : Higher temperatures (100–135°C) accelerate condensation but may increase side reactions (e.g., decarboxylation) .
  • Catalysts : Acidic catalysts (e.g., p-toluenesulfonic acid) facilitate enamine formation, while bases (e.g., DIPEA) stabilize intermediates .
SubstituentYield (%)Conditions (Solvent, Temp)Reference
2-Nitro81Toluene, 120°C
4-Chloro99Toluene, reflux
2-Bromo88Toluene, 120°C

Q. How do electronic effects of substituents influence reaction pathways?

  • Electron-Withdrawing Groups (EWGs) : Nitro or bromo substituents increase electrophilicity at the malonate carbon, enhancing reactivity with nucleophiles (e.g., amines) .
  • Electron-Donating Groups (EDGs) : Methoxy groups reduce electrophilicity, requiring harsher conditions (e.g., higher temps) for condensation .
  • Mechanistic Insight : EWGs stabilize enolate intermediates, while EDGs may shift equilibrium toward unreacted starting materials .

Q. What role does this compound play in heterocyclic synthesis?

  • Pyridine Derivatives : Reacts with aldehydes/ketones to form substituted pyridines via cyclization and decarboxylation (e.g., benzaldehyde yields 6-methylpyridine derivatives) .
  • Quinolines/Quinolones : Serves as a precursor in multi-step syntheses for bioactive molecules, leveraging its active methylene group .
  • Case Study : Condensation with 4-cyanobenzaldehyde produces imine intermediates for antimicrobial agents .

Q. How can computational methods elucidate its electronic structure?

  • DFT Studies : Analyze push-pull effects in the malonate backbone, where electron-withdrawing ester groups and electron-donating amino groups create polarized double bonds .
  • Molecular Dynamics : Simulate solvent interactions to predict solubility and reactivity in different media (e.g., acetonitrile vs. toluene) .

Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic procedures?

  • Example : 4-Chloroaniline derivatives show yields ranging from 45% to 99% under similar conditions .
  • Resolution : Variations arise from purity of starting materials, solvent drying, and trace moisture (which hydrolyzes intermediates) .

Q. How can discrepancies in melting points (e.g., 79–81°C vs. 45–46°C) be reconciled?

  • Root Cause : Polymorphism or residual solvent in crystallized products.
  • Solution : Purify via recrystallization (e.g., from methanol/ether) and validate purity via HPLC .

Methodological Recommendations

Q. What analytical techniques validate reaction completion?

  • TLC Monitoring : Use ethyl acetate/hexane (1:4) to track malonate consumption .
  • HPLC : Reverse-phase columns (C18) with acetonitrile/water gradients separate derivatives effectively .

Q. How to troubleshoot low yields in alkylation reactions?

  • Step 1 : Ensure anhydrous conditions (use molecular sieves).
  • Step 2 : Optimize stoichiometry (1.1–1.2 eq. of alkylating agent).
  • Step 3 : Replace DIPEA with stronger bases (e.g., NaH) for stubborn substrates .

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